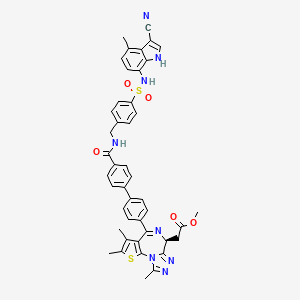
3-Acetylpyridine adenine dinucleotide (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylpyridine adenine dinucleotide (disodium) is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . This compound is involved in numerous enzymatic reactions, serving as an electron carrier by being alternately oxidized and reduced .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of 3-acetylpyridine adenine dinucleotide involves several steps :
Preparation of Monophosphate-3-acetylpyridine-alpha-D-nucleoside: D-ribose is used as the starting material.
Preparation of Morpholine Adenosine Monophosphate: Adenosine is used as the main raw material.
Docking Reaction: A docking reaction between morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-alpha-D-nucleoside is carried out to prepare 3-acetylpyridine adenine dinucleotide.
This method does not use any enzymes during the preparation process of the intermediate, making it cost-effective and efficient .
Industrial Production Methods
The industrial production of 3-acetylpyridine adenine dinucleotide typically follows the same synthetic route as described above. The use of commercially available D-ribose and adenosine as starting materials ensures the process is scalable and economically viable .
Chemical Reactions Analysis
Types of Reactions
3-Acetylpyridine adenine dinucleotide undergoes various types of reactions, including:
Oxidation and Reduction: It serves as an electron carrier, being alternately oxidized (NAD+) and reduced (NADH).
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: Conditions typically involve the use of nucleophiles and electrophiles under controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
3-Acetylpyridine adenine dinucleotide is widely used in scientific research due to its role as a coenzyme and electron carrier . Some of its applications include:
Mechanism of Action
3-Acetylpyridine adenine dinucleotide exerts its effects by serving as an electron carrier in enzymatic reactions . It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating the transfer of electrons in metabolic pathways . This compound targets various enzymes, including dehydrogenases, and participates in critical biochemical processes such as oxidative phosphorylation and transhydrogenation .
Comparison with Similar Compounds
3-Acetylpyridine adenine dinucleotide is similar to other adenine dinucleotides like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . it has unique properties that distinguish it from these compounds:
Higher Oxidation Potential: 3-Acetylpyridine adenine dinucleotide has a more significant oxidation potential than NAD, making it more effective in certain enzymatic reactions.
List of Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Nicotinamide hypoxanthine dinucleotide
- Thionicotinamide adenine dinucleotide
Properties
Molecular Formula |
C22H28N6Na2O14P2 |
|---|---|
Molecular Weight |
708.4 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H30N6O14P2.2Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28;;/h2,4-5,8-9,12-13,15-18,21-22,30-33H,3,6-7H2,1H3,(H,34,35)(H,36,37)(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,15-,16-,17-,18-,21-,22-;;/m1../s1 |
InChI Key |
MVUPSUBZLWXBQB-MNXWHKAMSA-L |
Isomeric SMILES |
CC(=O)C1=CN(C=CC1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)C1=CN(C=CC1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)



![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)



